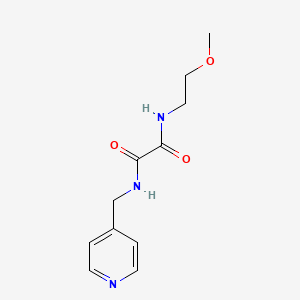

Mc-VC-PAB-SN38

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

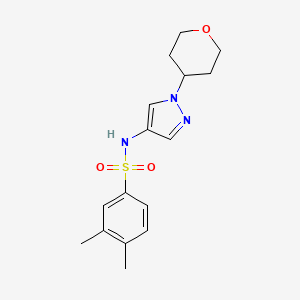

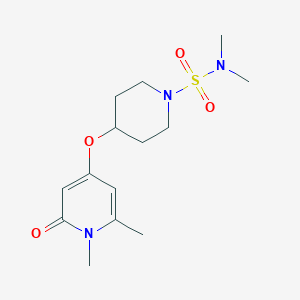

Mc-VC-PAB-SN38 is a novel drug delivery system that has gained significant attention in recent years due to its potential applications in cancer treatment. This drug delivery system is based on the conjugation of SN38, a potent anticancer drug, with a macromolecular carrier, which enhances the therapeutic efficacy of the drug while minimizing its toxicity.

Mechanism of Action

The mechanism of action of Mc-VC-PAB-SN38 involves the selective delivery of SN38 to cancer cells via the VC-PAB targeting moiety. Once inside the cancer cells, SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme that is essential for DNA replication and transcription. The conjugation of SN38 with the macromolecular carrier enhances its intracellular accumulation and prolongs its retention time, which leads to a higher concentration of SN38 in cancer cells and a lower concentration in normal tissues.

Biochemical and Physiological Effects:

Mc-VC-PAB-SN38 has been shown to exhibit several biochemical and physiological effects in preclinical studies. These effects include enhanced antitumor activity, improved pharmacokinetics and pharmacodynamics, reduced toxicity, and increased selectivity for cancer cells. Moreover, Mc-VC-PAB-SN38 has been shown to induce apoptosis and cell cycle arrest in cancer cells, which are important mechanisms of action for anticancer drugs.

Advantages and Limitations for Lab Experiments

Mc-VC-PAB-SN38 has several advantages for lab experiments, including its high stability, reproducibility, and scalability. Moreover, Mc-VC-PAB-SN38 can be easily modified to incorporate different targeting moieties or drugs, which allows for the development of customized drug delivery systems. However, Mc-VC-PAB-SN38 also has some limitations, including its high cost and complexity of synthesis, which may limit its widespread use in research.

Future Directions

There are several future directions for the development and application of Mc-VC-PAB-SN38. One direction is the optimization of the drug delivery system to enhance its therapeutic efficacy and reduce its toxicity. Another direction is the development of combination therapies that incorporate Mc-VC-PAB-SN38 with other anticancer drugs or immunotherapies. Moreover, the application of Mc-VC-PAB-SN38 in personalized medicine and targeted therapy is an exciting area of research that holds great promise for the future.

Synthesis Methods

The synthesis of Mc-VC-PAB-SN38 involves the conjugation of SN38 with a macromolecular carrier, which is composed of a polyamidoamine dendrimer (PAMAM) core, a polyethylene glycol (PEG) spacer, and a maleimide-functionalized valine-citrulline peptide (VC-PAB) targeting moiety. The synthesis is carried out in several steps, including the activation of the PAMAM core with succinic anhydride, the attachment of the PEG spacer, the conjugation of the VC-PAB targeting moiety, and the attachment of SN38 via a thioether linkage.

Scientific Research Applications

Mc-VC-PAB-SN38 has been extensively studied for its potential applications in cancer treatment. Several preclinical studies have demonstrated that Mc-VC-PAB-SN38 exhibits superior antitumor activity compared to free SN38 in various cancer models, including breast cancer, colon cancer, and pancreatic cancer. Moreover, Mc-VC-PAB-SN38 has shown promising results in overcoming multidrug resistance in cancer cells, which is a major obstacle in cancer treatment.

properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H58N8O13/c1-5-32-33-23-31(60)17-18-37(33)55-44-34(32)25-59-39(44)24-36-35(47(59)66)27-70-48(67)51(36,6-2)72-50(69)71-26-29-13-15-30(16-14-29)54-45(64)38(11-10-21-53-49(52)68)56-46(65)43(28(3)4)57-40(61)12-8-7-9-22-58-41(62)19-20-42(58)63/h13-20,23-24,28,38,43,60H,5-12,21-22,25-27H2,1-4H3,(H,54,64)(H,56,65)(H,57,61)(H3,52,53,68)/t38-,43-,51-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDJKXYZKSJFNL-XLPKKHSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C2=NC7=C1C=C(C=C7)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H58N8O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mc-VC-PAB-SN38 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773853.png)

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2773859.png)

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773862.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2773864.png)

![3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2773868.png)